molecular formula C15H12N6O2S B6717001 N-[2-(4-cyanophenyl)-5-methyl-1,2,4-triazol-3-yl]pyridine-3-sulfonamide

N-[2-(4-cyanophenyl)-5-methyl-1,2,4-triazol-3-yl]pyridine-3-sulfonamide

Cat. No.: B6717001
M. Wt: 340.4 g/mol
InChI Key: UOQSYBDAEDAMBU-UHFFFAOYSA-N
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Description

N-[2-(4-cyanophenyl)-5-methyl-1,2,4-triazol-3-yl]pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a pyridine ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

N-[2-(4-cyanophenyl)-5-methyl-1,2,4-triazol-3-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O2S/c1-11-18-15(20-24(22,23)14-3-2-8-17-10-14)21(19-11)13-6-4-12(9-16)5-7-13/h2-8,10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQSYBDAEDAMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)NS(=O)(=O)C2=CN=CC=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyanophenyl)-5-methyl-1,2,4-triazol-3-yl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the triazole ring One common method involves the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyanophenyl)-5-methyl-1,2,4-triazol-3-yl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-cyanophenyl)-5-methyl-1,2,4-triazol-3-yl]pyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-cyanophenyl)-5-methyl-1,2,4-triazol-3-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-cyanophenyl)-5-methyl-1,2,4-triazol-3-yl]pyridine-3-carboxamide
  • N-[2-(4-cyanophenyl)-5-methyl-1,2,4-triazol-3-yl]pyridine-3-thiol

Uniqueness

N-[2-(4-cyanophenyl)-5-methyl-1,2,4-triazol-3-yl]pyridine-3-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable molecule for various applications.

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